

A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)benzoic acid
Cat. No.:	B074667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity and physicochemical characteristics of a molecule.^[1] **2-Bromo-5-(trifluoromethyl)benzoic acid** stands as a pivotal building block in this landscape, providing a versatile platform for the synthesis of complex chemical entities. This guide offers an in-depth exploration of its chemical identity, properties, synthesis, and applications, tailored for the discerning researcher in drug discovery and development.

Core Chemical Identity and Properties

At its core, **2-Bromo-5-(trifluoromethyl)benzoic acid** is a substituted aromatic carboxylic acid. The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoic acid ring creates a unique electronic and steric environment, making it a valuable intermediate for further chemical transformations.^{[2][3]}

Key Identifiers

A precise and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. The primary identifiers for **2-Bromo-5-(trifluoromethyl)benzoic acid** are provided below.

Identifier	Value
InChIKey	REBQGRPKXYIJDC-UHFFFAOYSA-N
InChI	InChI=1S/C8H4BrF3O2/c9-6-2-1-4(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)[4]
SMILES	C1=C(C=C(C=C1Br)C(F)(F)F)C(=O)O
CAS Number	1483-56-3[4]
Molecular Formula	C8H4BrF3O2[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems. A summary of the key properties of **2-Bromo-5-(trifluoromethyl)benzoic acid** is presented in the table below.

Property	Value	Source
Molecular Weight	269.02 g/mol	[4]
Appearance	White to off-white solid	[4]
Melting Point	116-117 °C	[4]
Boiling Point	301.0 ± 42.0 °C (Predicted)	[4]
pKa	2.42 ± 0.10 (Predicted)	[4]
Water Solubility	Slightly soluble in water	[4]
Storage	Sealed in dry, Room Temperature	[4]

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-5-(trifluoromethyl)benzoic acid** is a critical aspect of its utility.

While various synthetic routes may exist, a common approach involves the selective bromination of a trifluoromethyl-substituted benzoic acid precursor.

Representative Synthetic Workflow

A prevalent method for the synthesis of related brominated aromatic compounds involves electrophilic aromatic substitution. The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. However, the synthesis often starts from precursors where the directing effects can be strategically utilized. For instance, starting from a molecule with an activating group that is later converted to the carboxylic acid can be a viable strategy.

Below is a conceptual workflow for the synthesis of a brominated trifluoromethylphenyl compound, which highlights the key transformations that could be adapted for the synthesis of **2-Bromo-5-(trifluoromethyl)benzoic acid**.

[Click to download full resolution via product page](#)

A conceptual workflow for the synthesis of **2-Bromo-5-(trifluoromethyl)benzoic acid**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for compounds of this class. Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

- Starting Material: 3-(Trifluoromethyl)benzoic acid.
- Bromination:
 - In a fume hood, dissolve 3-(Trifluoromethyl)benzoic acid in a suitable solvent such as acetic acid.

- Add a catalytic amount of a Lewis acid, such as iron(III) bromide.
- Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture at a controlled temperature.
- The trifluoromethyl group is meta-directing, and the carboxylic acid is also meta-directing. However, direct bromination of 3-(trifluoromethyl)benzoic acid would likely lead to a mixture of products. A more regioselective synthesis might involve starting from a different precursor, such as 2-amino-5-(trifluoromethyl)benzoic acid, followed by a Sandmeyer reaction to introduce the bromine.

- Work-up and Purification:
 - Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
 - Extract the product into an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield pure **2-Bromo-5-(trifluoromethyl)benzoic acid**.

Applications in Research and Drug Development

2-Bromo-5-(trifluoromethyl)benzoic acid serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.^{[4][5]} Its utility stems from the presence of three key functional groups: the carboxylic acid, the bromine atom, and the trifluoromethyl group.

- Carboxylic Acid: This group can be readily converted into esters, amides, and other derivatives, allowing for the facile introduction of diverse functionalities.
- Bromine Atom: The bromo substituent is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.^[3]

- **Trifluoromethyl Group:** As previously mentioned, this group is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

The strategic placement of these groups makes this compound a valuable starting material in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be a key component in the synthesis of novel inhibitors of enzymes or modulators of receptors implicated in various diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-5-(trifluoromethyl)benzoic acid**.

- **Hazard Statements:** Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- **Precautionary Statements:** Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[4] In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing (P304+P340).[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4] Store locked up (P405).[4]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

2-Bromo-5-(trifluoromethyl)benzoic acid, identified by its InChIKey REBQGRPKXYIJDC-UHFFFAOYSA-N, is a chemical building block of significant importance in the fields of medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with tailored properties. A thorough understanding of its chemical identity, properties, synthesis, and safe handling is essential for researchers leveraging this compound in their scientific endeavors.

References

- Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google P
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [\[Link\]](#)
- 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem. [\[Link\]](#)
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) Benzoic acid, 2-bromo- - the NIST WebBook. [\[Link\]](#)
- 5-(2-Bromoacetyl)-2-(trifluoromethyl)benzoic acid | C10H6BrF3O3 | CID 91882600 - PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jelsciences.com [jelsciences.com]
- 2. 1483-56-3|2-Bromo-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 5. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-5-(trifluoromethyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074667#inchi-key-for-2-bromo-5-trifluoromethyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com